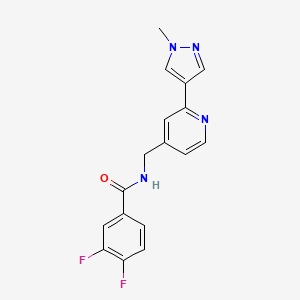

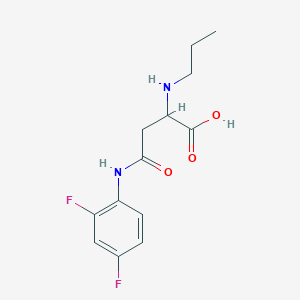

![molecular formula C18H14FN5OS B3005963 N-(3-氟苯基)-2-[(1-甲基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]乙酰胺 CAS No. 1358908-69-6](/img/structure/B3005963.png)

N-(3-氟苯基)-2-[(1-甲基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

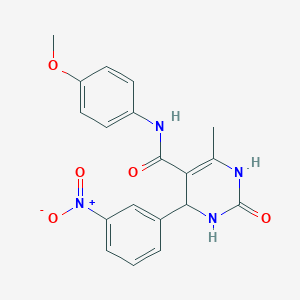

The compound "N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, such as antimicrobial and positive inotropic effects . These compounds are characterized by a triazoloquinoxaline core, which is modified with different substituents to enhance their biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the formation of the triazoloquinoxaline core followed by the introduction of various functional groups. For instance, the synthesis of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides includes the use of spectral data for structure confirmation, such as LC-MS, IR, and 1H-NMR spectra, along with elemental analysis . The synthesis process is likely to be similar for the compound , with the specific introduction of a 3-fluorophenyl group and a methyl group on the triazoloquinoxaline moiety.

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is crucial for their biological activity. The presence of the triazolo ring fused to the quinoxaline system forms a rigid structure that can interact with biological targets. The substitution pattern, particularly the introduction of a fluorine atom, can significantly influence the binding affinity and selectivity of the compound towards its targets . The molecular docking studies mentioned in the papers suggest that these compounds can fit into the active sites of enzymes, indicating a possible mechanism of action .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinoxaline derivatives is influenced by the presence of the acetamide group and the heterocyclic system. These compounds can undergo various chemical reactions, such as nucleophilic substitution or addition, depending on the functional groups present. The thioacetamide moiety, in particular, can be reactive towards electrophiles or participate in redox reactions . The fluorine atom on the phenyl ring can also affect the electronic properties of the molecule, potentially leading to specific reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinoxaline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, such as absorption and distribution . The stability of the compound under physiological conditions is also an important factor, as it determines the compound's shelf life and suitability for in vivo studies. The antimicrobial activity of related compounds suggests that they are stable enough to exert biological effects .

科学研究应用

合成与化学性质

- 各种含有三唑并喹喔啉部分的化合物,例如 N-(3-氟苯基)-2-[(1-甲基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]乙酰胺,被合成用于药学中的潜在应用。例如,Fathalla (2015) 描述了通过 DCC 偶联方法合成相关的甲基 2-[2-(4-苯基[1,2,4]三唑并[4,3-a]喹喔啉-1-基硫代)乙酰氨基]烷酸酯,展示了该化合物的化学多功能性 (Fathalla, 2015)。

抗癌和抗菌活性

- 具有三唑并喹喔啉结构的化合物已被探索其潜在的抗癌特性。Reddy 等人 (2015) 合成了 1,2,4-三唑并[4,3-a]-喹啉衍生物,包括类似于 N-(3-氟苯基)-2-[(1-甲基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]乙酰胺的化合物,对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性 (Reddy et al., 2015)。

- 此外,具有三唑并喹喔啉核心的化合物已显示出抗菌活性。Yurttaş 等人 (2020) 研究了带有喹啉环的新型 3,4,5-三取代 1,2,4-三唑衍生物的抗菌特性,表明类似化合物在微生物抑制中的潜力 (Yurttaş et al., 2020)。

心脏应用

- 三唑并喹喔啉衍生物已被评估其正性肌力作用,这可能对心脏治疗产生影响。Zhang 等人 (2008) 合成了 N-(4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉-7-基)-2-(哌嗪-1-基)乙酰胺衍生物,与标准药物相比,在增加兔心脏的卒中量方面表现出良好的活性 (Zhang et al., 2008)。

属性

IUPAC Name |

N-(3-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAOHFJAFOHCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

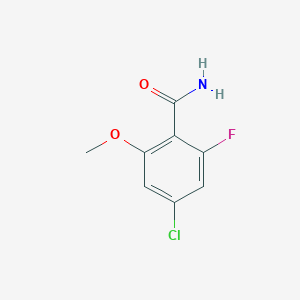

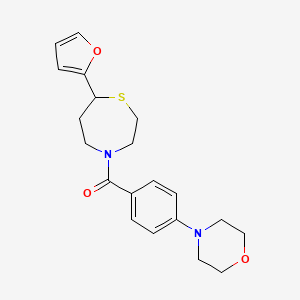

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)

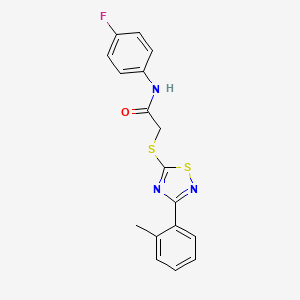

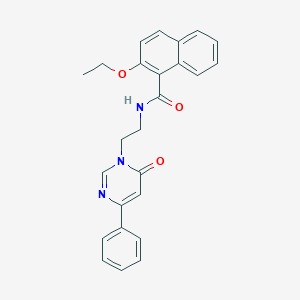

![4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3005882.png)

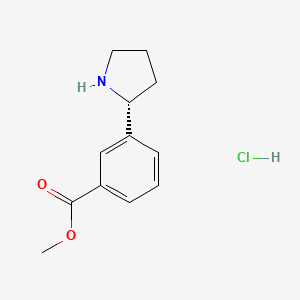

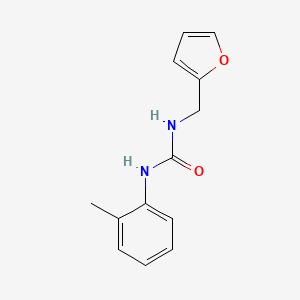

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)

![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)